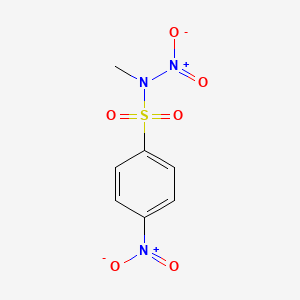

N-methyl-N,4-dinitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

86674-15-9 |

|---|---|

Molecular Formula |

C7H7N3O6S |

Molecular Weight |

261.21 g/mol |

IUPAC Name |

N-methyl-N,4-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C7H7N3O6S/c1-8(10(13)14)17(15,16)7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 |

InChI Key |

UKMIGODJFKRPMU-UHFFFAOYSA-N |

Canonical SMILES |

CN([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Methyl N,4 Dinitrobenzenesulfonamide and Its Precursors

Preparative Routes to 2,4-Dinitrobenzenesulfonyl Chloride Derivatives

The primary precursor for the most direct synthesis of N-methyl-N,4-dinitrobenzenesulfonamide is 2,4-dinitrobenzenesulfonyl chloride. This reagent is a solid, characterized by the chemical formula (O₂N)₂C₆H₃SO₂Cl. sigmaaldrich.comnih.gov While it is commercially available, its synthesis is rooted in established methods for the preparation of arylsulfonyl chlorides.

General state-of-the-art processes for arylsulfonyl chloride synthesis include electrophilic aromatic substitution (EAS) using chlorosulfonic acid and the oxidative chlorination of various organosulfur compounds, such as thiophenols or disulfides. nih.gov The EAS approach, however, can be limited by the directing effects of existing substituents on the aromatic ring and the harsh acidic conditions required. nih.gov Oxidative chlorination methods, while often milder, necessitate the prior formation of a carbon-sulfur bond. nih.gov More advanced techniques involve transition-metal-catalyzed approaches, such as the palladium-catalyzed chlorosulfonylation of arylboronic acids, which offers a convergent and functional-group-tolerant route to arylsulfonyl chlorides under mild conditions. nih.gov

2,4-Dinitrobenzenesulfonyl chloride is utilized as a reagent for the derivatization and protection of primary amines, where it reacts to form stable sulfonamides. sigmaaldrich.comfishersci.com

N-Methylation and Specific Derivatization Approaches to this compound

The construction of the target molecule can be achieved through two primary strategies: the direct reaction of the sulfonyl chloride precursor with methylamine (B109427) or a two-step approach involving the formation of an unsubstituted sulfonamide followed by N-methylation.

Amination Reactions in Sulfonamide Synthesis

The most direct and widely reported method for synthesizing this compound involves the nucleophilic substitution reaction between 2,4-dinitrobenzenesulfonyl chloride and methylamine. This reaction is a classic example of sulfonamide bond formation.

The process is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at controlled temperatures, often between 0°C and 25°C, to manage the reaction's exothermicity and prevent side reactions. The mechanism involves the nucleophilic attack of the methylamine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.org With careful control of the reaction conditions, this method can achieve high yields, often exceeding 80%. This amination of a sulfonyl chloride is the basis of the Hinsberg reaction, a traditional method for the characterization of primary and secondary amines. wikipedia.org

Regioselective N-Alkylation Protocols

An alternative pathway to this compound involves the initial synthesis of the corresponding primary sulfonamide, N-(2,4-dinitrophenyl)sulfonamide, followed by a regioselective N-alkylation step to introduce the methyl group. The N-alkylation of sulfonamides is a well-established transformation, with numerous protocols developed to achieve this conversion.

Classical methods often employ alkyl halides, but these can require harsh conditions and may lead to undesired side products. acs.org Modern approaches utilize catalytic systems that employ alcohols as green alkylating agents through a "borrowing hydrogen" mechanism. acs.org These reactions are often catalyzed by transition metals. For example, manganese-based pincer complexes have been shown to efficiently catalyze the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides using primary alcohols, with water as the only byproduct. acs.org Similarly, ruthenium-based catalysts can achieve the N-methylation of sulfonamides using methanol. organic-chemistry.org

Another strategy involves the use of quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), in the presence of a base like potassium hydroxide. acs.orgnih.gov A notable consideration in the N-alkylation of sulfonamides is the acidity of the sulfonamide N-H proton. This acidity facilitates deprotonation but can also lead to secondary reactions. For instance, a monomethylated sulfonamide can sometimes undergo a second alkylation, which necessitates careful control of reaction conditions to ensure monoselective methylation. acs.orgnih.gov

Optimization of Reaction Parameters and Yields in Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful selection of reaction parameters, including the solvent, catalysts, and reagents.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in sulfonamide synthesis. For the direct amination of 2,4-dinitrobenzenesulfonyl chloride with methylamine, inert aprotic solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are preferred to avoid reaction with the highly reactive sulfonyl chloride. nih.gov

Catalyst and Reagent Selection

For the direct synthesis of this compound, the primary reagents are 2,4-dinitrobenzenesulfonyl chloride and methylamine. An essential component is a base, typically a tertiary amine like triethylamine or pyridine, which acts as a scavenger for the HCl produced during the reaction. wikipedia.org

For syntheses proceeding via the N-alkylation of a primary sulfonamide, the selection of the catalyst is paramount. A variety of transition-metal catalysts have been shown to be effective for the N-alkylation of sulfonamides with alcohols. These include systems based on:

Manganese: A well-defined Mn(I) PNP pincer complex, used with a base like K₂CO₃, effectively catalyzes mono-N-alkylation. acs.org

Iridium: The [Cp*IrCl₂]₂ complex in the presence of t-BuOK is a versatile system for N-alkylation. nih.gov

Ruthenium: Catalysts such as [Ru(p-cymene)Cl₂]₂ are effective for N-methylation using methanol. organic-chemistry.org

Modern synthetic protocols for forming the sulfonamide bond itself have also explored various catalytic systems to activate less reactive precursors or to proceed under milder conditions. These include methods using photoredox catalysts in synergy with copper catalysts to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org

Data Tables

Table 1: Reaction Conditions for Direct Amination Synthesis

| Parameter | Condition | Rationale | Reference |

| Reactants | 2,4-Dinitrobenzenesulfonyl chloride, Methylamine | Direct formation of the S-N bond. | |

| Solvent | Dichloromethane or Tetrahydrofuran | Inert solvent prevents side reactions with the sulfonyl chloride. | |

| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct. | wikipedia.org |

| Temperature | 0–25 °C | Controlled temperature to manage exothermicity. | |

| Typical Yield | >80% | Efficient under optimized conditions. |

Table 2: Selected Catalytic Systems for N-Alkylation of Sulfonamides

| Catalyst System | Alkylating Agent | Base | Solvent | Reference |

| Mn(I) PNP pincer complex | Benzyl alcohol / Aliphatic alcohols | K₂CO₃ | Xylenes | acs.org |

| [Cp*IrCl₂]₂ | Various alcohols | t-BuOK | Not specified | nih.gov |

| [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | Methanol | Carbonate salt | Not specified | organic-chemistry.org |

| PhMe₃NI (Reagent) | Methyl group transfer | KOH | Toluene | acs.orgnih.gov |

Application As a Chemical Reagent and Protecting Group in Advanced Organic Synthesis

Role in Amine Functionalization: The Fukuyama Strategy

A significant application of dinitrobenzenesulfonamides is in the synthesis of secondary amines, a strategy pioneered by Tohru Fukuyama. This methodology provides a highly efficient and versatile route for amine preparation by using nitrobenzenesulfonamides as both protecting and activating groups. nih.gov The core of this strategy lies in the ability to protect a primary amine as a sulfonamide, perform a selective alkylation, and then remove the protecting group under exceptionally mild conditions.

A central challenge in the synthesis of secondary amines is preventing overalkylation of the primary amine starting material. nih.govrsc.org The Fukuyama amine synthesis elegantly overcomes this issue. The process begins by reacting a primary amine with 2,4-dinitrobenzenesulfonyl chloride to form a stable N-substituted-2,4-dinitrobenzenesulfonamide. The presence of the strongly electron-withdrawing dinitrophenyl group significantly increases the acidity of the N-H proton of the sulfonamide.

This increased acidity allows for deprotonation with a weak base, generating a sulfonamide anion that can be selectively monoalkylated with an alkyl halide or under Mitsunobu reaction conditions. chem-station.comresearchgate.net This approach provides a reliable pathway to N,N-disubstituted sulfonamides, which are the precursors to the desired secondary amines. nih.gov The method is applicable to a wide range of primary amines and alkylating agents. rsc.orgnih.govresearchgate.netresearchgate.net

Table 1: Conditions for Fukuyama Amine Synthesis Steps

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Protection | Primary Amine, 2,4-Dinitrobenzenesulfonyl Chloride, Base (e.g., Pyridine) | Formation of the stable sulfonamide. |

| Alkylation | Sulfonamide, Alkyl Halide, Weak Base (e.g., K₂CO₃, Cs₂CO₃) OR Alcohol, DEAD, PPh₃ (Mitsunobu) | Selective introduction of the second alkyl group. researchgate.net |

| Deprotection | N,N-disubstituted sulfonamide, Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃) | Cleavage of the N-S bond to release the secondary amine. chem-station.com |

This interactive table summarizes the key stages of the Fukuyama amine synthesis, highlighting the reagents used for protection, alkylation, and deprotection.

A key advantage of the 2,4-dinitrobenzenesulfonyl group is the mildness of the conditions required for its removal, a feature that distinguishes it from many other sulfonyl protecting groups. chem-station.com The cleavage process is facile due to the high electrophilicity of the dinitrophenyl ring.

The deprotection mechanism is initiated by the nucleophilic attack of a soft nucleophile, typically a thiolate anion, on the electron-deficient aromatic ring of the sulfonamide. nih.govchem-station.com This attack is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The presence of the two strong electron-withdrawing nitro groups is crucial, as they stabilize the negative charge that develops on the ring during the attack. nih.gov

This nucleophilic addition leads to the formation of a key reactive intermediate known as a Meisenheimer complex. nih.govchem-station.comwikipedia.org A Meisenheimer complex is a stable 1:1 adduct formed between an electron-poor arene and a nucleophile. wikipedia.org In this case, the thiolate adds to a carbon atom of the benzene (B151609) ring, breaking its aromaticity and forming a resonance-stabilized anionic σ-complex. nih.govdur.ac.uk

Once the Meisenheimer complex is formed, the reaction proceeds to cleave the nitrogen-sulfur bond. chem-station.com The process is facilitated by the thiolate, which acts as the cleaving agent. For the 2,4-dinitrobenzenesulfonyl group, the use of a thiol, such as thiophenol or 2-mercaptoethanol (B42355), often in the presence of a mild base to generate the thiolate, is highly effective. researchgate.netresearchgate.net In many cases, the thiol alone is sufficient to effect the cleavage. researchgate.netresearchgate.net The reaction cascade ultimately releases the free secondary amine, sulfur dioxide, and a diaryl disulfide byproduct. chem-station.com This thiolate-mediated cleavage is a cornerstone of the Fukuyama strategy, allowing for deprotection without affecting other sensitive functional groups in the molecule. nih.govnih.gov

The choice of a nitrogen protecting group is critical in multi-step organic synthesis. The 2,4-dinitrobenzenesulfonyl group offers a unique set of properties when compared to other common sulfonyl and carbamate (B1207046) protecting groups.

The most frequent comparison is made with the p-toluenesulfonyl (Tosyl, Ts) group. nih.gov While tosylamides are known for their high stability and robustness, a significant drawback is the harsh conditions (e.g., dissolving metal reduction) often required for their removal. nih.gov In contrast, the dinitrobenzenesulfonyl group can be cleaved under very mild, nucleophilic conditions, offering superior orthogonality. chem-station.com

Another related group is the 2-nitrobenzenesulfonyl (Nosyl, Ns) group. The 2,4-dinitrobenzenesulfonyl (DNs) group is even more labile than the nosyl group due to the presence of the second nitro group. This allows for the selective deprotection of a DNs-protected amine in the presence of a Ns-protected amine, a valuable feature in the synthesis of complex polyamines. chem-station.comresearchgate.net

Table 2: Comparison of Sulfonyl Protecting Groups for Amines

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Key Advantage |

|---|---|---|---|---|

| p-Toluenesulfonyl | Ts | Very High | Harsh (e.g., Na/NH₃) | High stability to a wide range of reagents. nih.gov |

| 2-Nitrobenzenesulfonyl | Ns | Moderate | Mild (Thiolate) | Mild cleavage, orthogonal to Ts. nih.gov |

| 2,4-Dinitrobenzenesulfonyl | DNs | Moderate | Very Mild (Thiol) | Very mild cleavage; can be removed selectively in the presence of Ns. researchgate.net |

This interactive table provides a comparative overview of common sulfonyl protecting groups, highlighting the distinct advantages of the 2,4-dinitrobenzenesulfonyl group.

Mechanistic Pathways of N-Sulfonyl Deprotection

Utility in Stereoselective Glycosylation Reactions

Beyond amine synthesis, N-glycosyl-2,4-dinitrobenzenesulfonamides have been utilized as intermediates in the stereoselective synthesis of glycosides. nih.gov The formation of the glycosidic bond with control over its stereochemistry is a fundamental challenge in carbohydrate chemistry. nih.govresearchgate.net

In one reported strategy, benzoyl-protected β-glycosyl azides are reduced to the corresponding glycosylamines. These amines are then sulfonated with 2,4-dinitrobenzenesulfonyl chloride to yield N-glycosyl-2,4-dinitrobenzenesulfonamides. nih.gov These activated sulfonamides can then be treated with reagents like thioacetic acid and cesium carbonate to produce β-glycosyl amides. nih.gov This conversion proceeds with a high degree of stereoselectivity, preserving the β-anomeric configuration. nih.gov The N-sulfonyl group in such contexts can act as an orthogonal protecting group, allowing for further chemical manipulations at other positions of the sugar without disturbing the anomeric center. rsc.org

2,4-Dinitrobenzenesulfonamide (B1250028) as a Non-Participating Directing Group

In the realm of carbohydrate synthesis, the formation of glycosidic bonds with specific stereochemistry is a formidable challenge. The 2,4-dinitrobenzenesulfonamide (DNsNH) group, when installed at the C-2 position of a glycosyl donor, acts as a non-participating directing group. nih.govacs.org Unlike neighboring groups that can form intermediate cyclic ions (like acetates or benzoates) to direct the stereochemical outcome, the DNs group does not participate directly in the reaction at the anomeric center. Instead, its strong electron-withdrawing nature deactivates the C-2 position, preventing the formation of undesired oxazoline (B21484) side products and favoring a direct displacement mechanism. nih.gov This electronic effect is crucial for controlling the stereoselectivity of glycosylation reactions.

SN2-Type Glycosylations for Beta-Glycosidic Bond Formation

The non-participating nature of the C-2-installed 2,4-dinitrobenzenesulfonamide group is instrumental in achieving stereoselective β-glycosidic bond formation through an SN2-type displacement reaction. nih.govacs.org By employing glycosyl donors such as glycosyl ortho-hexynylbenzoates, the DNs group directs the incoming nucleophile to attack the anomeric center from the opposite face, resulting in an inversion of stereochemistry. nih.gov This method provides an efficient and reliable protocol for constructing β-D-gluco- and β-D-galactosaminosyl linkages, which are common motifs in biologically significant oligosaccharides. nih.govacs.org The resulting β-glycosidic bond is formed with high selectivity, a critical requirement for the synthesis of complex carbohydrates like the oligosaccharides associated with Neisseria meningitidis capsular polysaccharide. nih.gov

Substrate Scope and Compatibility with Diverse Nucleophiles

A key advantage of using the 2,4-dinitrobenzenesulfonamide directing group in glycosylation is its compatibility with a wide array of nucleophiles. nih.gov Research has demonstrated that this methodology is applicable to a broad range of O-, N-, and C-nucleophiles. nih.govacs.org This versatility allows for the synthesis of a diverse library of glycoconjugates. Furthermore, the DNsNH group can be conveniently converted into the commonly found acetamido (AcNH) group in high yield under mild conditions, enhancing the synthetic utility of this protocol. nih.gov

Below is a summary of nucleophile classes compatible with this glycosylation method.

| Nucleophile Class | Example Acceptors | Bond Formed |

| O-Nucleophiles | Simple alcohols, complex carbohydrate fragments | O-Glycosidic |

| N-Nucleophiles | Amines, amino acid derivatives | N-Glycosidic |

| C-Nucleophiles | Silyl enol ethers, electron-rich aromatics | C-Glycosidic |

Diversification of Nitrogen-Containing Organic Scaffolds

The dinitrobenzenesulfonamide framework is not only pivotal in glycosylation but also serves as a versatile precursor for a wide variety of nitrogen-containing molecules. The reactivity of the sulfonamide bond, particularly its susceptibility to cleavage under mild conditions, allows for the efficient synthesis of amines, amides, and related structures.

Efficient Synthesis of Secondary Amines from Primary Precursors

The transformation of primary amines into secondary amines is a fundamental process in organic synthesis, often complicated by over-alkylation. The use of 2,4-dinitrobenzenesulfonyl chloride provides a robust solution known as the Fukuyama Amine Synthesis. researchgate.net The process involves two key steps:

Protection: A primary amine is reacted with 2,4-dinitrobenzenesulfonyl chloride to form a stable N-substituted sulfonamide.

Alkylation: The sulfonamide is then alkylated. For the synthesis of an N-methyl secondary amine, a methylating agent is used, which would form an N-methyl-N,4-dinitrobenzenesulfonamide intermediate. This alkylation proceeds smoothly due to the acidic nature of the N-H bond of the sulfonamide. researchgate.netorgsyn.org

Deprotection: The resulting N,N-disubstituted sulfonamide is cleaved under mild conditions using a thiol nucleophile, such as thioglycolic acid or 2-mercaptoethanol, to release the desired secondary amine in high yield. orgsyn.orgtcichemicals.com

This method is highly reliable and avoids the harsh conditions required by other techniques, such as the reduction of amides with strong hydrides. orgsyn.orgtcichemicals.com The mildness of the deprotection step makes it suitable for complex molecules with sensitive functional groups. orgsyn.org

The table below illustrates the conversion of primary amines to secondary amines using this strategy.

| Primary Amine | Alkylating Agent | Deprotection Conditions | Final Secondary Amine |

| Benzylamine | Methyl Iodide | HSCH₂CO₂H, Et₃N | N-Methylbenzylamine |

| Cyclohexylamine | Ethyl Bromide | PhSH, K₂CO₃ | N-Ethylcyclohexylamine |

| Glycine Ethyl Ester | Benzyl Bromide | HS(CH₂)₂OH, DBU | N-Benzylglycine Ethyl Ester |

Formation of Amides, Thioamides, Ureas, and Thioureas through Sulfonamide Reactivity

The utility of the 2,4-dinitrobenzenesulfonamide group extends to the synthesis of other important nitrogenous functional groups. The activated N-S bond of the sulfonamide can be leveraged for various transformations.

One direct application is the synthesis of amides and peptides. Readily prepared 2,4-dinitrobenzenesulfonamides derived from amino acids can react with amino thioacids at room temperature in the presence of a base like cesium carbonate to form a peptide bond. nih.gov This reaction provides a direct pathway from sulfonamides to amides. nih.gov

Furthermore, the secondary amines generated from the Fukuyama synthesis (as described in 3.3.1) are valuable building blocks for a host of other functionalities. These secondary amines can be readily converted into:

Amides: By reaction with acyl chlorides or carboxylic acids using standard coupling reagents.

Thioamides: Through thionation of the corresponding amide, often using reagents like Lawesson's reagent, or by direct synthesis from the amine and a thioacylating agent. mdpi.comorganic-chemistry.org

Ureas: By reacting the amine with isocyanates or via phosgene (B1210022) derivatives. nih.govmdpi.comresearchgate.net

Thioureas: By reacting the amine with isothiocyanates. nih.govmdpi.comnih.gov

This two-step sequence—formation and deprotection of the sulfonamide followed by functional group derivatization—highlights the role of this compound and related compounds as versatile intermediates in the construction of complex nitrogen-containing molecular architectures.

Mechanistic Investigations and Theoretical Chemistry of Dinitrobenzenesulfonamide Systems

Elucidation of Reaction Pathways and Intermediate Structures

The formation of N-methyl-N,4-dinitrobenzenesulfonamide typically proceeds via a nucleophilic substitution reaction. The most common synthetic route involves the reaction of 4-dinitrobenzenesulfonyl chloride with methylamine (B109427). The mechanism is characterized by the nucleophilic attack of the methylamine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This attack results in the displacement of the chloride ion and the formation of the stable sulfonamide bond. The reaction is generally conducted in an inert solvent at controlled temperatures to manage its exothermic nature and prevent side reactions.

Kinetic studies on analogous systems, such as the aminolysis of 2,4-dinitrophenyl benzenesulfonates, reveal that reaction pathways can be complex. nih.gov For these related compounds, reactions can proceed through competitive pathways involving either S-O or C-O bond fission. nih.gov The preferred pathway is influenced by factors like the basicity of the attacking amine. nih.gov Such reactions are often proposed to proceed through an addition intermediate, with the rate-determining step potentially changing based on the reaction conditions and the pKa of the nucleophile. nih.gov

Deprotection reactions, which are crucial in synthetic applications where dinitrobenzenesulfonamides are used as protecting groups, also have well-studied mechanisms. researchgate.net For instance, the removal of the 2,4-dinitrobenzenesulfonyl group can be effectively achieved using a thiol, such as 2-mercaptoethanol (B42355) or thiophenol. researchgate.net These reactions proceed via nucleophilic aromatic substitution, where the thiol attacks the electron-deficient benzene (B151609) ring, leading to the cleavage of the sulfur-nitrogen bond and liberation of the primary amine. researchgate.net The identification of key intermediates in related systems has been accomplished using techniques like electrospray ionization mass spectrometry, which can intercept and characterize transient species formed during the reaction. nih.gov

Computational Modeling and Quantum Chemical Analysis

Theoretical chemistry provides powerful tools to complement experimental findings, offering molecular-level insights into the behavior of dinitrobenzenesulfonamide systems.

Density Functional Theory (DFT) is a cornerstone of computational analysis for sulfonamide derivatives. researchgate.netmdpi.com Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and compute spectroscopic data, which show good agreement with experimental results from X-ray crystallography and NMR spectroscopy. researchgate.netmdpi.com

DFT studies are instrumental in understanding the electronic properties that govern reactivity. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) reveals the potential for charge transfer within the molecule. mdpi.com For aromatic systems containing nitro groups, the LUMO is often localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations, which visualizes the charge distribution and identifies electrophilic and nucleophilic sites on the molecule. mdpi.comresearchgate.net In dinitrobenzenesulfonamide, the regions around the oxygen atoms of the nitro and sulfonyl groups are typically electron-rich (nucleophilic sites), while areas near the sulfur and aromatic protons are electron-poor (electrophilic sites). mdpi.com

Table 1: Key Parameters from DFT Analysis of Related Sulfonamide Systems

| Calculated Property | Typical Finding/Implication |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Reveals hyperconjugative interactions and charge delocalization, explaining the stability of certain conformations. chemrxiv.org |

| Global Reactivity Descriptors | Parameters like hardness (η) and softness (S) quantify the molecule's resistance to change in its electron distribution and overall reactivity. mdpi.com |

Simulation of Reaction Intermediates and Transition States

Computational modeling is crucial for characterizing the high-energy species that define a reaction's progress, namely reaction intermediates and transition states. Any factor that stabilizes the positively charged intermediate in an aromatic substitution reaction is likely to lower the energy of the transition state, thereby increasing the reaction rate. libretexts.org The structure of the transition state can be inferred from kinetic data, such as through the analysis of Brønsted-type plots, which correlate reaction rates with the pKa of the nucleophile. koreascience.kr

Quantum chemical calculations can then be used to model the geometry and energy of these transient structures. By mapping the potential energy surface of the reaction, a theoretical reaction coordinate can be constructed. This allows for the precise location of transition state structures and the calculation of activation energy barriers, providing a quantitative prediction of reaction kinetics that can be compared with experimental rate constants.

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights that are inaccessible through static quantum chemical calculations. nih.govfrontiersin.org These simulations are particularly useful for understanding the role of the solvent and the conformational flexibility of the molecule. nih.govnih.gov By simulating the dinitrobenzenesulfonamide molecule in a box of explicit solvent molecules (e.g., water, DMSO), one can study how solvent molecules arrange themselves around the solute and how this solvation shell influences the molecule's conformation and reactivity. frontiersin.org

MD simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between different conformational states. This is important because the specific three-dimensional shape of the molecule can affect its interaction with other reactants. nih.gov Furthermore, simulations can be used to study the dynamics of ligand binding or the transport of the molecule through different environments, which is critical for understanding its broader chemical behavior. nih.govnih.gov

Influence of Aromatic Substituents on Reactivity and Selectivity

The reactivity and regioselectivity of the benzene ring in this compound are dominated by the powerful electronic effects of its substituents. The nitro group (-NO₂) is a canonical example of a strongly electron-withdrawing substituent. lumenlearning.com It exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R). lumenlearning.com

The inductive effect is an through-bond polarization caused by the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the ring. lumenlearning.com The resonance effect involves the delocalization of the ring's π-electrons into the nitro group, which can be represented by resonance structures that place a positive charge on the ortho and para positions of the ring.

Combined, these effects make the benzene ring in a dinitrobenzenesulfonamide system significantly less reactive towards electrophilic aromatic substitution than unsubstituted benzene—a phenomenon known as deactivation. libretexts.orglumenlearning.com The electron density is most depleted at the ortho and para positions, meaning that any potential electrophilic attack is directed towards the relatively less deactivated meta position. libretexts.org

Conversely, in reactions involving nucleophilic aromatic substitution (such as the deprotection with thiols), the strong electron-withdrawing nature of the nitro groups is activating. researchgate.net By withdrawing electron density, they stabilize the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring, thereby lowering the activation energy and accelerating the reaction. The electronic nature of substituents can also govern regioselectivity in bond fission pathways, with more strongly electron-withdrawing groups favoring S-O bond fission in certain aminolysis reactions. nih.gov

Table 2: Summary of Substituent Effects on the Dinitrobenzenesulfonamide Aromatic Ring

| Substituent | Type | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |

| -NO₂ (Nitro) | Electron-Withdrawing | Strong -I, Strong -R | Strongly Deactivating, Meta-Directing libretexts.org | Strongly Activating |

| -SO₂N(CH₃)- | Electron-Withdrawing | Strong -I, Weak -R | Deactivating, Meta-Directing | Activating |

Advanced Methodological Considerations in Sulfonamide Mediated Syntheses

Solid-Phase Synthesis Applications of Nitrobenzenesulfonamides

The immobilization of reagents and substrates on a solid support is a cornerstone of modern chemical synthesis, streamlining purification and enabling automation. Nitrobenzenesulfonamides have been effectively integrated into solid-phase synthesis (SPS) protocols, where they function as key intermediates and robust protecting groups for amines. nih.gov

Polymer-supported benzenesulfonamides, prepared by reacting primary amines immobilized on a resin with 2- or 4-nitrobenzenesulfonyl chloride, are valuable precursors for a variety of chemical transformations. nih.gov One of the most prominent applications is in the Fukuyama-Mitsunobu reaction. In this reaction, the acidic N-H proton of the resin-bound sulfonamide is readily removed, and the resulting anion can be alkylated. Subsequent cleavage of the nitrobenzenesulfonyl group under mild conditions releases the desired secondary amine. This solid-phase approach offers significant advantages, including simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.

The 2,4-dinitrobenzenesulfonyl (dNBS) group, in particular, has been utilized in the solid-phase synthesis of complex peptides and glycopeptides. For instance, the dNBS group can be installed on the N-terminus of a resin-bound peptide. This functionalized peptide can then undergo a chemoselective ligation reaction with a C-terminal peptidyl thioacid in solution. This mixed-phase strategy combines the benefits of solid-phase synthesis for fragment preparation with the efficiency of solution-phase ligation for assembling larger biomolecules.

Table 1: Comparison of Nitrobenzenesulfonyl Groups in Solid-Phase Synthesis

| Feature | 2-Nitrobenzenesulfonyl (Ns) | 4-Nitrobenzenesulfonyl (p-Ns) | 2,4-Dinitrobenzenesulfonyl (dNBS) |

| Primary Use | Protecting/activating group | Protecting/activating group | Protecting/activating group, ligation |

| Cleavage Conditions | Mild (e.g., thiolates) | Mild (e.g., thiolates) | Milder than Ns (e.g., thiols) researchgate.net |

| Key Advantage in SPS | Stable under various conditions, facilitates alkylation. nih.gov | Similar reactivity to Ns. nih.gov | Enables selective deprotection and efficient ligation chemistry. |

| Representative Application | Fukuyama-Mitsunobu alkylation. nih.gov | Synthesis of secondary amines. | Mixed-phase synthesis of glycopeptides. |

Chemoenzymatic Approaches Incorporating Sulfonamide Intermediates

Chemoenzymatic synthesis merges the selectivity of biological catalysts with the practicality of chemical reactions, offering a powerful strategy for creating complex molecules under mild conditions. mdpi.com While the direct enzymatic synthesis of N-methyl-N,4-dinitrobenzenesulfonamide is not widely documented, the interaction of sulfonamides with biological systems provides a foundation for developing such approaches.

Enzymes like lipases and proteases are workhorses in chemoenzymatic synthesis, often used for their ability to form or hydrolyze amide and ester bonds with high stereo- and regioselectivity. mdpi.comnih.gov Sulfonamide bonds, however, are generally more resistant to enzymatic cleavage than amide bonds, making them stable isosteres in peptidomimetics designed to resist degradation by proteases. nih.gov This inherent stability allows sulfonamide-containing intermediates to be carried through enzymatic steps that modify other parts of the molecule without affecting the sulfonamide moiety itself.

Conversely, specific enzymes have been shown to cleave sulfonamide bonds. For example, certain glutathione-S-transferases (GSTs) can catalyze the cleavage of activated sulfonamides in the presence of glutathione. researchgate.net This biological reaction suggests a potential strategy for the enzymatic removal of a dinitrobenzenesulfonamide protecting group under specific physiological conditions. The N-methyl group of the target compound could also be a substrate for N-demethylases, which are known to remove methyl groups from nitrogen atoms in various compounds. researchgate.net

The development of chemoenzymatic processes involving this compound could proceed in several ways:

Enzymatic Modification of Precursors: Enzymes could be used to synthesize or resolve chiral precursors which are then chemically converted to the final sulfonamide.

Enzyme-Mediated Reactions on the Sulfonamide: The sulfonamide could serve as a stable scaffold while enzymes modify other functional groups on the molecule.

Enzymatic Cleavage: Engineered enzymes could be developed for the selective cleavage of the sulfonamide group, serving as a bio-orthogonal deprotection strategy. researchgate.net

Table 2: Potential Enzymatic Transformations Relevant to Sulfonamide Synthesis

| Enzyme Class | Potential Application | Rationale |

| Lipases/Proteases | Synthesis of precursor amides/peptides | High selectivity in forming C-N bonds, though direct sulfonamide synthesis is less common. researchgate.net |

| Glutathione-S-Transferases (GSTs) | Cleavage of the sulfonamide bond | Demonstrated ability to cleave activated sulfonamides, offering a mild deprotection route. researchgate.net |

| N-Demethylases | Removal of the N-methyl group | Potential for selective demethylation of the sulfonamide nitrogen. researchgate.net |

| Sulfotransferases | Sulfation of phenolic precursors | Enzymatic addition of sulfate (B86663) groups is a key biological reaction. mdpi.com |

Development of Tandem Reactions and One-Pot Synthetic Sequences

Nitrobenzenesulfonamide derivatives have been successfully employed in such elegant synthetic sequences. A notable example is the one-pot protocol for alkene reduction using 2-nitrobenzenesulfonylhydrazide (NBSH). organic-chemistry.org In this process, NBSH is formed in situ from 2-nitrobenzenesulfonyl chloride and hydrazine. It then decomposes to generate diimide, which selectively reduces double bonds within the same reaction vessel. This method provides a metal-free alternative to catalytic hydrogenation and highlights how the reactivity of a nitrobenzenesulfonamide precursor can be harnessed in a one-pot sequence. organic-chemistry.org

The principles of this approach can be extended to the synthesis of more complex molecules incorporating the this compound structure. A hypothetical one-pot synthesis could involve the initial formation of the sulfonamide from 4-nitrobenzenesulfonyl chloride and methylamine (B109427), followed by an in situ nitration to add the second nitro group, and a subsequent tandem reaction, such as a cyclization or coupling, without intermediate purification. The electron-withdrawing nature of the dinitrophenyl group can activate the sulfonamide for subsequent reactions, making it an ideal component for tandem sequences.

The design of these reactions leverages the unique chemical properties imparted by the nitrobenzenesulfonyl group. Key advantages include:

Activation: The strong electron-withdrawing effect of the dinitrophenyl ring enhances the acidity of the N-H proton (in a precursor), facilitating deprotonation and subsequent alkylation or acylation steps.

Sequential Reactivity: The sulfonamide can be formed first, followed by reactions on other parts of the molecule or transformation of the aryl ring itself.

Analytical Characterization Techniques in Research Contexts

Spectroscopic Methods for Structural Elucidation of N-Methyl-N,4-Dinitrobenzenesulfonamide and its Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique provides specific information about the compound's functional groups, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals would be expected in distinct regions corresponding to the different types of protons.

Aromatic Protons: The dinitrophenyl group contains protons on the aromatic ring. Due to the strong electron-withdrawing effects of the two nitro groups and the sulfonyl group, these protons would appear significantly downfield. For a related compound, 2,4-dinitrobenzenesulfonyl chloride, the aromatic protons are observed at chemical shifts of approximately δ 8.51, 8.66, and 8.70 ppm.

N-Methyl Protons: The protons of the N-methyl (N-CH₃) group would appear as a singlet. This signal is typically found in the range of δ 3.0-3.5 ppm, shifted downfield due to the influence of the adjacent electron-withdrawing sulfonamide group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the dinitrophenyl ring would resonate at various positions in the aromatic region (typically δ 120-150 ppm). The carbons directly attached to the nitro groups would be expected at the lower field end of this range due to strong deshielding effects.

N-Methyl Carbon: The carbon of the N-methyl group would appear as a single peak in the aliphatic region, generally between δ 30-40 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Group | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Ring | Ar-H | ~8.0 - 9.0 | Doublet, Doublet of doublets |

| Methyl Group | N-CH₃ | ~3.0 - 3.5 | Singlet |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Group | Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Ring | C (attached to SO₂) | ~140 - 150 |

| Aromatic Ring | C (attached to NO₂) | ~145 - 155 |

| Aromatic Ring | C-H | ~120 - 135 |

| Methyl Group | N-CH₃ | ~30 - 40 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the key functional groups each have characteristic absorption bands.

Sulfonyl Group (SO₂): The sulfonamide group is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1380-1340 cm⁻¹ region and a symmetric stretch in the 1180-1160 cm⁻¹ region.

Nitro Groups (NO₂): The two nitro groups also exhibit distinct asymmetric and symmetric stretching bands. The asymmetric stretch is a strong absorption typically seen between 1560-1515 cm⁻¹, while the symmetric stretch appears in the 1360-1310 cm⁻¹ range.

Aromatic Ring (C=C): The carbon-carbon double bonds within the benzene (B151609) ring give rise to several absorption bands in the 1600-1450 cm⁻¹ region.

C-N Bond: The stretching vibration of the carbon-nitrogen bond of the N-methyl group can also be observed.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1310 | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1380 - 1340 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1160 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇N₃O₆S, Molecular Weight: 277.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragments.

Expected fragmentation pathways could include:

Loss of a nitro group (NO₂•, 46 Da).

Loss of the entire sulfonyl group (SO₂•, 64 Da).

Cleavage of the sulfur-nitrogen bond.

Fragmentation of the dinitrophenyl ring system.

Analysis of the m/z values of these fragments helps to piece together the structure of the parent molecule and confirm its identity. For instance, in related N-alkyl-4-chlorobenzenesulfonamides, fragmentation patterns showing the loss of the sulfonyl group ([M-SO₂]) and the chloro-benzenesulfonyl group ([M-C₆H₄ClSO₂]) have been observed researchgate.net.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. Molecules containing chromophores, such as the dinitroaromatic system in this compound, absorb light at characteristic wavelengths. The dinitrophenyl group is a strong chromophore, and this compound would be expected to exhibit significant absorbance in the UV region.

This property is particularly useful in mechanistic studies. For example, if this compound is used in a reaction where the dinitrophenyl group is altered, such as through nucleophilic aromatic substitution, the reaction progress can be monitored by observing the change in the UV-Vis spectrum over time. The disappearance of the starting material's absorbance maximum and the appearance of a new maximum corresponding to the product allows for the determination of reaction kinetics.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Column chromatography is a primary method for the purification of synthetic compounds on a laboratory scale. For a moderately polar compound like this compound, silica (B1680970) gel is a common choice for the stationary phase.

The separation process involves dissolving the crude product in a minimal amount of solvent and applying it to the top of a column packed with silica gel. A solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is then passed through the column.

By gradually increasing the polarity of the mobile phase (a gradient elution), compounds are eluted from the column based on their polarity. Less polar impurities will travel down the column faster, while the more polar this compound will be retained more strongly by the silica and elute later. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds, including this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For aromatic nitro compounds like this compound, reversed-phase HPLC is a frequently employed and effective method.

In a typical reversed-phase HPLC setup for purity analysis, a nonpolar stationary phase, such as a C18 or C8 silica-based column, is used. The mobile phase is a more polar solvent mixture, commonly consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The separation mechanism relies on the principle that more nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will interact more with the mobile phase and elute earlier.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. As the sample travels through the column, the main compound and any impurities are separated into distinct peaks in the resulting chromatogram. A UV detector is commonly used for detection, as the aromatic rings and nitro groups in the molecule absorb ultraviolet light, typically at a wavelength around 254 nm.

The purity is assessed by calculating the area of the peak corresponding to this compound as a percentage of the total area of all detected peaks. This provides a quantitative measure of the compound's purity relative to any detectable impurities. The identity of the main peak can be confirmed by comparing its retention time to that of a certified reference standard.

Detailed research findings on the HPLC analysis of closely related aromatic nitro compounds and sulfonamides provide a basis for establishing a robust purity assessment method for this compound. For instance, studies on the separation of dinitrotoluene isomers and other nitroaromatic compounds demonstrate the efficacy of C18 columns with acetonitrile-water mobile phases. epa.gov Similarly, the analysis of various sulfonamides often utilizes reversed-phase HPLC with UV detection. wu.ac.th

A hypothetical, yet representative, set of HPLC parameters and results for the purity assessment of a synthesized batch of this compound is presented in the interactive data table below. This data illustrates the typical outcomes of such an analysis, including the retention time of the main compound and the detection of minor impurities.

Interactive Data Table: HPLC Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 4.8 | 0.25 | Impurity 1 |

| 2 | 8.2 | 99.5 | This compound |

| 3 | 10.5 | 0.25 | Impurity 2 |

Future Research Directions and Unexplored Applications

Exploration of Novel Reactivity and Catalytic Roles for N-Methyl-N,4-Dinitrobenzenesulfonamide

The inherent electronic properties of this compound pave the way for new synthetic transformations. The extreme electron deficiency of the dinitrobenzenesulfonyl group suggests it could function as a "super" activating group, surpassing the reactivity of related, more common reagents like p-toluenesulfonyl (tosyl) and 2-nitrobenzenesulfonyl (nosyl) chlorides. nih.govnih.gov

Future research could investigate its role as a powerful electrophilic methylsulfonamoylating agent for the formation of C-N bonds with challenging or weakly nucleophilic substrates. Furthermore, its potential as a precursor for highly reactive intermediates warrants exploration. For instance, under photolytic or reductive conditions, it might generate sulfonyl radicals, which are versatile intermediates for additions to alkenes and other late-stage functionalization reactions. acs.orgnih.govresearchgate.net

In the realm of catalysis, the Lewis acidic character of the sulfur center, amplified by the dinitrophenyl group, could be exploited. It is conceivable that this compound or its derivatives could act as organocatalysts, activating substrates for nucleophilic attack. Another avenue involves its use as a ligand in transition-metal catalysis, where its electronic properties could tune the reactivity of a metallic center for specific C-H functionalization or cross-coupling reactions. nih.govacs.orgresearchgate.netprinceton.edunih.gov The development of metal-catalyzed C-N cross-coupling reactions has provided numerous methods for the synthesis of aryl sulfonamides, and exploring the unique reactivity of this specific compound in such transformations is a logical next step. researchgate.net

Integration into Complex Total Syntheses of Natural Products and Pharmaceuticals

A significant unexplored application for this compound is its use as a protecting group for amines in the multi-step synthesis of complex molecules. jocpr.com The key attributes of any protecting group are its ease of installation, stability across a range of reaction conditions, and selective removal under mild conditions. nih.govwikipedia.orgnih.gov The dinitrobenzenesulfonyl group is anticipated to form highly stable sulfonamides that are resistant to strongly acidic media, offering an advantage over acid-labile groups like tert-butyloxycarbonyl (Boc).

Crucially, its deprotection conditions are predicted to be orthogonal to many standard protecting groups. researchgate.netdiva-portal.orgnih.gov Research on analogous 2,4-dinitrobenzenesulfonamides has shown that they can be cleaved effectively using thiols, often without the need for a strong base. researchgate.netthieme-connect.comresearchgate.net This reactivity is enhanced compared to the corresponding mononitro (nosyl) analogues, which typically require a combination of a thiol and a base for cleavage. thieme-connect.comtcichemicals.com This enhanced lability would allow for the selective deprotection of a dinitrobenzenesulfonamide in the presence of nosyl, tosyl, and other common protecting groups, providing a valuable tool for intricate synthetic sequences. researchgate.netresearchgate.net

The table below provides a hypothetical comparison of the "dinosyl" (for N,4-dinitrobenzenesulfonyl) group with other common sulfonamide-based amine protecting groups, highlighting its potential advantages in orthogonal protection schemes.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability Profile | Orthogonality Notes |

| p-Toluenesulfonyl | Ts | Harshly acidic (HBr/AcOH) or reductive (Na/NH₃) | Very high stability to acid/base | Limited orthogonality due to harsh cleavage |

| 2-Nitrobenzenesulfonyl | o-Ns | Thiol + Base (e.g., PhSH/K₂CO₃) | Stable to acid; base sensitive | Orthogonal to acid-labile (Boc) and reduction-labile (Cbz) groups |

| 2,4-Dinitrobenzenesulfonyl | DNs | Thiol alone or with mild base | Stable to acid; highly base/nucleophile sensitive | Can be cleaved in the presence of o-Ns, offering further selectivity researchgate.netthieme-connect.com |

| N-methyl-N,4-dinitrobenzenesulfonyl | (Hypothetical) | Expected: Thiol alone under very mild conditions | Expected: High acid stability; very high sensitivity to nucleophiles | Potentially orthogonal to nearly all other amine protecting groups due to extreme lability to thiols |

This unique reactivity profile would make it an invaluable asset in the total synthesis of polyamines, peptides, and other nitrogen-rich natural products and pharmaceutical agents where precise, sequential manipulation of different amino groups is required.

Development of Sustainable and Green Chemistry Approaches in Sulfonamide Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and development of energy-efficient processes. tandfonline.comsci-hub.se The synthesis of sulfonamides, including this compound, offers fertile ground for such innovations.

Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides, which are toxic and moisture-sensitive reagents, and chlorinated solvents. researchgate.net Modern, more sustainable approaches are being developed that bypass these hazardous materials. rsc.orgrsc.orgrsc.org These include:

Solvent-Free and Aqueous Synthesis : Performing reactions in water or under neat (solvent-free) conditions significantly reduces volatile organic compound (VOC) emissions. sci-hub.seresearchgate.netscilit.com Methods using water as a solvent, where the sulfonamide product conveniently precipitates and can be collected by filtration, are particularly attractive. researchgate.netscilit.com

Catalytic Methods : Transition-metal-catalyzed C-H sulfonamidation reactions are emerging as a powerful, atom-economical alternative to traditional methods. nih.govresearchgate.net These reactions form the C-S or S-N bond directly, avoiding the need for pre-functionalized starting materials.

Alternative Reagents : The use of stable and commercially available starting materials like sodium sulfinates or disulfides in place of sulfonyl chlorides is a key area of development. researchgate.netrsc.org Recent innovations include mechanochemical approaches, where reactions are carried out in a ball mill, eliminating the need for bulk solvents entirely. rsc.orgrsc.org

Future research focused on this compound could apply these principles to develop a truly green synthesis. A hypothetical sustainable route might involve a one-pot, water-based reaction starting from a nitroarene and a sulfinate salt, or a catalytic C-H functionalization approach, as outlined in the comparative table below.

| Approach | Traditional Synthesis | Proposed Green Synthesis | Key Advantages |

| Starting Materials | 4-Dinitrobenzenesulfonyl chloride and methylamine (B109427) | Nitroarenes, sodium sulfinates, methylamine source | Avoids toxic and reactive sulfonyl chlorides researchgate.net |

| Solvents | Dichloromethane (B109758) or other chlorinated solvents | Water, ethanol, deep eutectic solvents (DES), or solvent-free (mechanochemistry) rsc.orgresearchgate.net | Reduces use of hazardous VOCs |

| Methodology | Stoichiometric reaction | One-pot, multi-component reactions; transition-metal catalysis (e.g., Cu, Ir, Ru) nih.govresearchgate.net | Improves atom economy and process efficiency |

| Workup | Solvent extraction and chromatography | Simple filtration of precipitated product | Minimizes waste generation researchgate.net |

By embracing these modern synthetic strategies, the production and application of this compound can be aligned with the critical goals of environmental sustainability and safety.

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N,4-dinitrobenzenesulfonamide, and how can reaction progress be monitored?

The synthesis typically involves sulfonylation of a methylamine derivative with a nitro-substituted benzene sulfonyl chloride. Key steps include:

- Sulfonylation : Reacting N-methylamine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Nitro Group Introduction : If starting from a non-nitrated precursor, nitration via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is employed .

- Monitoring : Thin-layer chromatography (TLC) with silica plates and UV visualization is used to track intermediates. Post-synthesis, H NMR (400 MHz, CDCl₃) confirms structure via characteristic peaks: methyl groups at δ 2.3–2.5 ppm and aromatic protons at δ 7.5–8.2 ppm .

Q. What spectroscopic and crystallographic methods are essential for characterizing sulfonamide derivatives?

- NMR Spectroscopy : H and C NMR identify substituent patterns and confirm sulfonamide bond formation. For example, sulfonamide NH protons appear at δ 5.5–6.5 ppm in DMSO-d₆ .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. A study of N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide revealed a planar sulfonyl group with a dihedral angle of 85.2° between aromatic rings .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For sulfonamides, electron-withdrawing nitro groups lower LUMO energy, enhancing electrophilicity .

- Molecular Docking : Screens binding affinity with biological targets (e.g., enzymes). A study on 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide showed strong interactions with tyrosine kinase receptors (binding energy: −9.2 kcal/mol) .

- Solvatochromic Analysis : UV-Vis spectra in solvents of varying polarity assess charge-transfer transitions, critical for designing optoelectronic materials .

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?

- Dose-Response Studies : Evaluate cytotoxicity and therapeutic efficacy across concentrations. For instance, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) showed dose-dependent apoptosis in gastric cells, with conflicting results resolved via standardized viability assays (MTT/WST-1) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro, methyl) to isolate bioactive moieties. Replacing chlorine with methoxy in 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide reduced toxicity while retaining antimicrobial activity .

- Meta-Analysis : Cross-reference data from crystallography (e.g., hydrogen-bonding networks) and biological assays to identify confounding factors like solubility .

Q. What experimental strategies optimize reaction conditions for sulfonamide functionalization?

- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation) to maximize yield. For N-allyl-4-methylbenzenesulfonamide, THF at 60°C with K₂CO₃ gave 92% yield vs. 78% in DMF .

- Kinetic Studies : Monitor nitro group reduction (e.g., using H₂/Pd-C) via inline IR spectroscopy to identify rate-limiting steps .

- Green Chemistry Approaches : Replace toxic solvents with ionic liquids or scCO₂ to improve sustainability without compromising efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.